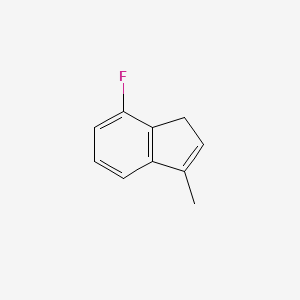

7-Fluoro-3-methyl-1H-indene

Description

7-Fluoro-3-methyl-1H-indene is a substituted indene derivative featuring a bicyclic structure comprising a benzene ring fused to a cyclopentene moiety. The fluorine atom at position 7 and the methyl group at position 3 introduce distinct electronic and steric effects, influencing its physicochemical and biological properties. While direct data on this specific compound are absent in the provided evidence, inferences can be drawn from structurally analogous indene and indole derivatives. For instance, 6-Formyl-5-isopropyl-3-hydroxymethyl-7-methyl-1H-indene (FIHMI) demonstrates potent antioxidant activity by mitigating oxidative stress in photoreceptor cells . This suggests that substituent positioning and functional groups on the indene core significantly modulate bioactivity.

Properties

CAS No. |

197851-11-9 |

|---|---|

Molecular Formula |

C10H9F |

Molecular Weight |

148.18 |

IUPAC Name |

7-fluoro-3-methyl-1H-indene |

InChI |

InChI=1S/C10H9F/c1-7-5-6-9-8(7)3-2-4-10(9)11/h2-5H,6H2,1H3 |

InChI Key |

JHAQZUGALXMNBE-UHFFFAOYSA-N |

SMILES |

CC1=CCC2=C1C=CC=C2F |

Synonyms |

1H-Indene,7-fluoro-3-methyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 7-Fluoro-3-methyl-1H-indene and related compounds:

Substituent Effects on Physicochemical Properties

- Fluorine vs. For example, 7-Fluoro-3-isobutyl-1H-indole (191.24 g/mol) may exhibit greater membrane permeability than its chloro analog (7-Chloro-3-methyl-1H-indole-2-carboxylic acid, 195.61 g/mol) due to reduced steric hindrance .

- Methyl vs.

- Nitro and Formyl Groups : The nitro group in 7-Fluoro-1,1-dimethyl-4-nitro-1H-indene () is strongly electron-withdrawing, likely increasing reactivity in substitution reactions. Conversely, FIHMI’s formyl and hydroxymethyl groups () contribute to its polarity and antioxidant efficacy .

Research Findings and Limitations

While direct studies on this compound are lacking, data from analogous compounds underscore the importance of substituent chemistry. Key limitations include:

- Data Gaps : Molecular weight, melting points, and spectroscopic data for this compound are unavailable, necessitating experimental characterization.

- Structural Variants: Indene and indole cores differ in aromaticity and ring strain, complicating direct comparisons. Indenes’ non-aromatic cyclopentene ring may confer distinct reactivity compared to indoles’ aromatic pyrrole moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.